2,3-Difluorobenzonitrile

Catalog No.
S594262
CAS No.
21524-39-0
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzonitrile

CAS Number

21524-39-0

Product Name

2,3-Difluorobenzonitrile

IUPAC Name

2,3-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H

InChI Key

GKPHNZYMLJPYJJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)C#N

Synonyms

2,3-difluorobenzonitrile

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C#N

Synthesis of other molecules

One of the main applications of 2,3-DFB in scientific research is as a precursor to other molecules. For example, it can be used to synthesize:

  • Difluorophenyl-1,2,3,5-dithiadiazolyl derivatives: These compounds are of interest for their potential applications in organic electronics and solar cells [].
  • Cyanophenoxazines: These compounds are being investigated for their potential use as antitumor agents [].

2,3-Difluorobenzonitrile is an aromatic compound characterized by the presence of two fluorine atoms located at the 2- and 3-positions of a benzonitrile structure. Its chemical formula is C7H3F2NC_7H_3F_2N, and it has a molecular weight of approximately 141.10 g/mol. This compound appears as a colorless to pale yellow liquid and is known for its utility in various

  • Nucleophilic Substitution: The presence of the cyano group allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms. This is particularly useful in synthesizing more complex fluorinated compounds .
  • Halogen Exchange Reactions: It can undergo halogen exchange reactions, such as chlorine or bromine substitutions, under appropriate conditions, leading to derivatives with varying biological and chemical properties .
  • Acid-Base Reactions: The nitrile group can also participate in acid-base reactions, allowing for the formation of various derivatives through hydrolysis or amidation .

The biological activity of 2,3-difluorobenzonitrile has been explored in various studies. It has shown potential as an antimicrobial agent and may exhibit cytotoxic effects against certain cancer cell lines. The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems . Additionally, its derivatives have been studied for their potential use in drug development targeting specific diseases due to their unique interactions with biological targets.

Several synthetic routes have been developed for the preparation of 2,3-difluorobenzonitrile:

  • Fluorination of Benzonitrile: Starting from benzonitrile, fluorination can be performed using fluorinating agents such as potassium fluoride or other fluoride sources under controlled conditions to introduce fluorine atoms at the desired positions.
  • Nucleophilic Aromatic Substitution: This method involves using a precursor like 2,3-difluorotoluene and reacting it with a suitable nucleophile (e.g., cyanide) to form 2,3-difluorobenzonitrile through substitution at the aromatic ring .
  • Halogen Exchange Reactions: Utilizing halogenated derivatives such as 2,3-dichlorobenzonitrile and subjecting them to fluoride sources can yield 2,3-difluorobenzonitrile through halogen exchange reactions .

2,3-Difluorobenzonitrile finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical compounds due to its unique reactivity and ability to form stable derivatives.
  • Material Science: Used in the development of new materials with specific electronic properties, particularly in organic electronics and photonic applications.
  • Chemical Research: Acts as an intermediate in organic synthesis for creating more complex molecules with desired functionalities .

Studies have shown that 2,3-difluorobenzonitrile interacts effectively with various biological targets. Its derivatives have been investigated for their binding affinity to specific enzymes and receptors. The presence of fluorine enhances interactions due to increased lipophilicity and altered electronic properties. This makes it a valuable compound for further exploration in medicinal chemistry and drug design.

Several compounds share structural similarities with 2,3-difluorobenzonitrile. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-FluorobenzonitrileC7H4FNContains only one fluorine atom; less reactive
3-FluorobenzonitrileC7H4FNFluorine at the meta position; different reactivity
2,4-DifluorobenzonitrileC7H4F2NFluorines at different positions; used in OLEDs
2,6-DifluorobenzonitrileC7H4F2NFluorines on opposite sides; different biological activity
4-Cyano-2,3-difluorobenzoic acidC8H5F2NContains carboxylic acid functionality; more polar

The unique positioning of fluorine atoms in 2,3-difluorobenzonitrile allows it to exhibit distinct chemical reactivity compared to these similar compounds. Its applications in pharmaceuticals and material science further emphasize its significance within this class of compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (23.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (21.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21524-39-0

Wikipedia

2,3-Difluorobenzonitrile

Dates

Modify: 2023-08-15

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